2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide
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Overview
Description
2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chloroacetamide group attached to a pyrimidine ring, which is further substituted with a difluorophenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3,4-difluorophenyl)pyrimidine-2-amine and chloroacetyl chloride.
Reaction: The 4-(3,4-difluorophenyl)pyrimidine-2-amine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with different oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloroacetamide group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The difluorophenyl and pyrimidine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3,4-difluorophenyl)acetamide
- 2-Chloro-N-(2,4-difluorophenyl)pyrimidin-2-yl]acetamide
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the chloroacetamide group with the difluorophenyl and pyrimidine moieties makes it a versatile compound with potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3O/c13-6-11(19)18-12-16-4-3-10(17-12)7-1-2-8(14)9(15)5-7/h1-5H,6H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKJOPKKVNEDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)NC(=O)CCl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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